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[(2-Hydroxyphenyl)amino]acetic acid

Cat. No.: B12509801
M. Wt: 167.16 g/mol
InChI Key: QDAYZTZGLPEDOB-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Acid and Phenolic Scaffolds in Contemporary Chemical Research

Amino acids and their derivatives are fundamental building blocks of life, forming the basis of proteins and playing crucial roles in countless biological processes. amerigoscientific.comnih.gov In the realm of medicinal chemistry, both natural and unnatural amino acids are invaluable. sciencedaily.comresearchgate.net They are used to create peptidomimetics, molecules that mimic natural peptides but with enhanced stability and receptor affinity. researchgate.net The incorporation of unnatural amino acids can improve the pharmacokinetic properties of drug candidates, such as their stability, selectivity, and activity. For instance, amino acid derivatives are central to the development of drugs like L-DOPA for Parkinson's disease and certain anticancer agents. amerigoscientific.com

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of secondary metabolites found ubiquitously in plants. youtube.comnih.gov They are well-known for their wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. youtube.comnih.govnih.gov The antioxidant capabilities of phenolic compounds make them valuable as food preservatives and in cosmetics. youtube.com In drug discovery, the phenolic scaffold is a common feature in many therapeutic agents due to its ability to interact with various biological targets. mdpi.com The combination of these two scaffolds in one molecule, as seen in [(2-Hydroxyphenyl)amino]acetic acid, suggests a potential for synergistic or unique biological activities.

Historical Trajectories of Research on Analogous Arylamino Carboxylic Acids

The study of arylamino carboxylic acids, a class of compounds to which this compound belongs, has a rich history. These compounds are vital synthons, or building blocks, for the synthesis of various nitrogen-containing heterocyclic compounds with diverse biological activities. mdpi.com The N-arylation of amino acids, the process of introducing an aryl group to the nitrogen atom of an amino acid, has been a key focus of synthetic organic chemistry. mdpi.comcdnsciencepub.comacs.org

Historically, methods like the Ullmann condensation have been employed for N-arylation, though they often require harsh reaction conditions. acs.orgresearchgate.net More recently, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have provided more efficient and milder routes to N-aryl amino acids. cdnsciencepub.comresearchgate.net The development of metal-free N-arylation methods using aryl halides and a base has also been an area of active research, offering a more environmentally friendly approach. mdpi.comresearchgate.net

Research into analogous compounds like N-phenylglycine and its derivatives has been driven by their applications in various fields. For example, N-(4-hydroxyphenyl)glycine is used as a photographic developer. chemicalbook.com Furthermore, derivatives of quinoxaline-2-carboxylic acid, another class of arylamino carboxylic acids, have been investigated as potential antimycobacterial agents. mdpi.com These historical research trajectories highlight the broad utility of arylamino carboxylic acids and provide a foundation for exploring the specific potential of this compound.

Identification of Key Research Gaps and Emerging Opportunities in this compound Chemistry

Despite the significance of its constituent scaffolds, dedicated research on this compound itself appears limited. A search of scientific literature reveals more information on its isomer, N-(4-hydroxyphenyl)glycine, than on the 2-hydroxy variant. chemicalbook.commatrix-fine-chemicals.com This scarcity of data presents a clear research gap.

Key Research Gaps:

Synthesis and Characterization: While general methods for synthesizing N-aryl amino acids exist, optimized and specific synthetic routes for this compound are not well-documented. mdpi.comcdnsciencepub.comacs.orgresearchgate.net Detailed characterization of its physicochemical properties, such as its pKa, solubility, and crystal structure, is also lacking.

Biological Activity Screening: There is a need for comprehensive screening of this compound for various biological activities. Given its structure, it could possess antioxidant, anticancer, or enzyme-inhibiting properties. amerigoscientific.comyoutube.com

Coordination Chemistry: The presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group makes this compound a potential chelating agent for metal ions. Its coordination chemistry and the properties of its metal complexes remain largely unexplored.

Emerging Opportunities:

Medicinal Chemistry: The unique combination of functional groups in this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its potential as a building block for more complex molecules with enhanced biological activity is a promising area for investigation. mdpi.com

Materials Science: The ability of the molecule to potentially form hydrogen bonds and coordinate with metals could lead to the development of new materials, such as polymers or metal-organic frameworks (MOFs), with interesting properties.

Catalysis: N-aryl amino acids have been explored as organocatalysts in various synthetic transformations. mdpi.com Investigating the catalytic potential of this compound could open up new avenues in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B12509801 [(2-Hydroxyphenyl)amino]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-hydroxyanilino)acetic acid

InChI

InChI=1S/C8H9NO3/c10-7-4-2-1-3-6(7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)

InChI Key

QDAYZTZGLPEDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyphenyl Amino Acetic Acid

Established Synthetic Pathways for [(2-Hydroxyphenyl)amino]acetic acid

Traditional synthesis of this compound relies on fundamental organic reactions, including nucleophilic aromatic substitution and reductive amination. These routes often necessitate the use of protecting groups to achieve the desired chemo- and regioselectivity.

Nucleophilic Aromatic Substitution Approaches on Halogenated Phenylacetic Acid Precursors

Nucleophilic aromatic substitution (SNAr) provides a direct route for forming the amine linkage. This type of reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-aminophenol (B121084) with a halogenated acetic acid derivative, such as 2-chloroacetic acid.

The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups positioned ortho or para to the leaving group activates the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.compressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub In the case of a halogenated phenylacetic acid precursor, the carboxylic acid group can influence the reactivity of the ring.

A related SNAr process is seen in the synthesis of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid. In this patented method, the chloro-precursor is treated with an alkali metal hydroxide (B78521) in an organic solvent at high temperatures in the presence of a copper salt catalyst to yield the hydroxylated product. google.com A similar strategy could be envisioned where an amino group donor replaces the hydroxide to form the target molecule.

Reductive Amination Strategies for 2-Hydroxybenzaldehyde Derivatives

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

For the synthesis of this compound or its close analogs, the starting material is typically 2-hydroxybenzaldehyde (salicylaldehyde). A documented synthesis for the related compound, 2-hydroxyphenylglycine, begins with salicylaldehyde (B1680747) and proceeds through a multi-step sequence that can be broadly classified under reductive amination strategies. The key steps involve:

Formation of an imine by reacting salicylaldehyde with a primary amine (e.g., benzamine).

Addition of a cyanide source (e.g., trimethylcyanosilane) to the imine to form an α-aminonitrile.

Hydrolysis of the nitrile group to a carboxylic acid.

Removal of the amine protecting group (reductive cleavage of the N-benzyl group) to yield the final amino acid.

The Strecker synthesis is a classic variation of this approach, reacting an aldehyde with ammonium (B1175870) chloride and sodium cyanide, followed by hydrolysis to produce the α-amino acid. Various reducing agents can be employed for the reduction step in these strategies, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride (B1222165) and sodium cyanoborohydride. youtube.com

Table 1: Key Steps in a Reductive Amination Approach to 2-Hydroxyphenylglycine
StepReactantsKey TransformationYield
1Salicylaldehyde, BenzamineImine formationQuantitative
2Imine, Trimethylcyanosilane (TMSCN)α-aminonitrile formationQuantitative
3α-aminonitrile, Concentrated HClHydrolysis of nitrile to carboxylic acid97%
4N-benzyl-2-hydroxyphenylglycine, H₂, Pd/CDebenzylation (amine deprotection)96%

Chemo- and Regioselective Synthesis Utilizing Protecting Group Strategies

The synthesis of complex molecules with multiple functional groups, such as this compound, often requires the use of protecting groups. wikipedia.org These groups temporarily mask a reactive functional group to prevent it from participating in a reaction, thereby directing the transformation to a specific site in the molecule. jocpr.com The starting materials for this target compound, like 2-aminophenol and 2-hydroxybenzaldehyde, contain multiple reactive sites (hydroxyl, amino, carbonyl, and carboxylic acid moieties).

Key considerations for protecting group strategy include:

Orthogonality: Using protecting groups that can be removed under different conditions, allowing for selective deprotection of one group without affecting others. wikipedia.orgnumberanalytics.com For instance, an acid-labile group and a group removed by hydrogenolysis can be used in the same synthesis.

Stability: The protecting group must be stable under the reaction conditions where it is meant to protect the functional group. numberanalytics.com

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce unwanted complications. numberanalytics.com

In the context of synthesizing this compound, a protecting group might be used on the phenolic hydroxyl of 2-aminophenol to prevent O-alkylation when reacting with a haloacetic acid, ensuring the desired N-alkylation. Common protecting groups for phenols include ethers (e.g., benzyl (B1604629), tert-butyl), which can be cleaved under specific conditions like hydrogenolysis or strong acid. peptide.com Similarly, the amino group might be protected with groups like Carbobenzyloxy (Cbz or Z) or tert-Butoxycarbonyl (Boc) to control its reactivity. jocpr.comug.edu.pl The synthesis of 2-hydroxyphenylglycine from salicylaldehyde utilizes a benzyl group on the nitrogen, which serves as a protecting group that is cleaved in the final step by catalytic hydrogenation.

Table 2: Examples of Protecting Groups Relevant to Amino Acid Synthesis peptide.com
Functional GroupProtecting GroupAbbreviationCommon Deprotection Condition
AmineCarbobenzyloxyCbz or ZH₂, Pd/C (Hydrogenolysis)
Aminetert-ButoxycarbonylBocStrong Acid (e.g., TFA)
Hydroxyl (Phenol)Benzyl etherBzlH₂, Pd/C (Hydrogenolysis)
Carboxylic AcidBenzyl esterOBzlH₂, Pd/C (Hydrogenolysis)
Carboxylic Acidtert-Butyl esterOtBuStrong Acid (e.g., TFA)

Advanced Synthetic Approaches and Methodological Innovations for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These principles are applied to the synthesis of this compound through the adoption of green chemistry practices and advanced catalytic systems.

Sustainable and Green Chemistry Principles in Synthesis Design

Green chemistry aims to reduce the environmental impact of chemical processes. This involves designing syntheses that are atom-economical, use less hazardous substances, employ renewable feedstocks, and minimize waste. rsc.org

Applying these principles to the synthesis of this compound could involve:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates. This reduces solvent usage, purification steps, and waste generation. A one-pot reductive amination followed by in-situ hydrolysis would be an example. organic-chemistry.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or super-critical CO₂. Some reductive aminations have been successfully performed in water. organic-chemistry.org

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance to drive a reaction is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste.

Bio-derived Feedstocks: Utilizing starting materials derived from renewable biological sources. The reductive amination of bio-furfural-derived 2-hydroxytetrahydropyran (B1345630) to 5-Amino-1-pentanol showcases the conversion of bio-based materials into valuable amines. rsc.org

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is central to modern organic synthesis, offering pathways to higher yields and selectivities under milder conditions. For the synthesis of this compound and related compounds, various catalytic systems have been developed.

Reductive Amination Catalysts: Highly efficient catalysts have been developed for reductive amination. For example, ruthenium complexes like [RuCl₂(p-cymene)]₂ have shown high efficiency for the reductive amination of aldehydes with anilines. organic-chemistry.org For green applications, nano-Ni–Al₂O₃ catalysts have been used for the reductive amination of bio-based carbonyl compounds, demonstrating high yield and stability for reuse. rsc.org These catalysts work by facilitating both the imine formation (via Lewis acid sites) and the subsequent reduction (via metallic sites). rsc.org

Asymmetric Catalysis: For the synthesis of enantiomerically pure amino acids, asymmetric catalysis is crucial. Chiral catalysts can direct a reaction to produce one enantiomer preferentially over the other. In the synthesis of the related 3-hydroxyphenylglycine, asymmetric hydrogenation of an α-keto acid precursor using Ruthenium-BINAP complexes achieves high enantiomeric excess (92% ee). Innovations in ligand design for these metal catalysts can significantly increase their activity and selectivity.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers exceptional selectivity under mild, aqueous conditions. Enzymes like transaminases can be used for the asymmetric synthesis of amino acids from keto acids. researchgate.net

Table 3: Catalytic Systems for Relevant Transformations
TransformationCatalyst SystemKey Advantage(s)Reference
Nucleophilic Aromatic SubstitutionCopper SaltEnables substitution of halide with hydroxide. google.com
Reductive Amination[RuCl₂(p-cymene)]₂ / Ph₂SiH₂Efficient for aldehydes with anilines. organic-chemistry.org
Reductive AminationNano-Ni–Al₂O₃High yield, stable, suitable for bio-based substrates. rsc.org
Asymmetric HydrogenationRuthenium-BINAPHigh enantioselectivity for α-keto acids.

Systematic Derivatization Strategies for this compound Analogues

The generation of analogues of this compound is achieved through targeted chemical modifications at its key functional groups. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

The carboxylic acid group is a primary site for derivatization, commonly transformed into esters and amides to alter the compound's polarity, solubility, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. A common laboratory method involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible reaction known as Fischer esterification. pearson.com For instance, the reaction of a carboxylic acid with ethanol (B145695) in the presence of an acid catalyst yields the corresponding ethyl ester. chemguide.co.uk More sophisticated methods may employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of alkyl halides with the carboxylate salt of the acid. In a specific example, prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate was synthesized by reacting the sodium salt of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid with propargyl bromide. cyberleninka.ru

Amide Formation: The synthesis of amides from the carboxylic acid moiety introduces a stable peptide-like bond. This can be achieved by reacting the carboxylic acid with an amine using a coupling agent. Common coupling agents include carbodiimides (e.g., DCC, EDCI), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). acs.orgorganic-chemistry.org Alternatively, the carboxylic acid can be activated by converting it into a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with an amine. For example, a process for making amino acid amides involves reacting an amino acid with a halogenating agent to form an intermediate that then reacts with ammonia. google.com Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. acs.org

Table 1: Examples of Carboxylic Acid Functionalization

Starting Material Reagent(s) Product Reaction Type Reference(s)
Carboxylic Acid Alcohol, Acid Catalyst Ester Fischer Esterification chemguide.co.ukpearson.com
2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid sodium salt Propargyl bromide prop-2-yn-1-yl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate Esterification cyberleninka.ru
Carboxylic Acid Amine, Coupling Agent (e.g., DCC, HATU) Amide Amide Coupling acs.orgorganic-chemistry.org
Amino Acid Halogenating Agent, then Ammonia Amide Amide Formation google.com
Carboxylic Acid Amine, B(OCH₂CF₃)₃ Amide Boron-mediated Amidation acs.org

The phenolic hydroxyl group can be readily modified through etherification and acylation, which can significantly impact the compound's hydrogen-bonding capacity and lipophilicity.

Etherification (O-Alkylation): The formation of an ether involves the reaction of the phenoxide, generated by treating the phenol (B47542) with a base, with an alkyl halide. A specific example of this is the methylation of 2-hydroxyphenylacetic acid using diazomethane (B1218177) in a mixture of ethyl ether and methanol, which yielded methyl 2-(2-methoxyphenyl)acetate in high yield. unl.pt This reaction proceeds by converting both the phenolic hydroxyl and the carboxylic acid to the corresponding methyl ether and methyl ester, respectively. unl.pt

Acylation (O-Acylation): The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The selective acylation of a phenolic hydroxyl group in the presence of an amine can be challenging. However, under acidic conditions, chemoselective O-acylation of hydroxyamino acids can be achieved. For example, treatment of a hydroxyamino acid with an acyl chloride in trifluoroacetic acid can lead to the formation of the O-acyl derivative.

The secondary amino group in this compound is a key site for introducing a wide variety of substituents, thereby altering the steric and electronic properties of the molecule.

N-Alkylation: The nitrogen atom can be alkylated using various methods. Direct alkylation with alkyl halides can be employed, though it may lead to overalkylation. plos.org A study on N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety reported the synthesis of 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid by reacting o-aminophenol with acrylic acid in water. plos.orgnih.gov

N-Acylation: The amino group can be acylated to form an amide. This is a common transformation in peptide synthesis and can be achieved using acyl chlorides or acid anhydrides. For instance, N-(2-hydroxy-6-nitrophenyl)acetamide was synthesized by reacting 2-amino-3-nitrophenol (B1277897) with acetic anhydride in the presence of triethylamine. mdpi.com

Reductive Amination: A powerful method for N-substitution is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. This method is highly versatile and avoids the issue of overalkylation.

Table 2: Examples of N-Substitution Reactions

Starting Material Reagent(s) Product Reaction Type Reference(s)
o-Aminophenol Acrylic Acid, Water 3,3'-((2-Hydroxyphenyl)azanediyl)dipropionic acid N-Alkylation plos.orgnih.gov
2-Amino-3-nitrophenol Acetic Anhydride, Triethylamine N-(2-hydroxy-6-nitrophenyl)acetamide N-Acylation mdpi.com
Amine Aldehyde/Ketone, Reducing Agent N-Substituted Amine Reductive Amination plos.org

Introducing substituents onto the phenyl ring is a key strategy for modulating the electronic properties and steric profile of the molecule.

Nitration: The phenyl ring can be nitrated to introduce a nitro group, which is a strong electron-withdrawing group. For example, N-(2-hydroxy-3-nitrophenyl)acetamide was synthesized by treating N-(2-hydroxyphenyl)acetamide with a mixture of nitric acid and acetic acid. mdpi.com The position of nitration can be influenced by the existing substituents on the ring.

Halogenation: The introduction of halogen atoms onto the phenyl ring can significantly alter the lipophilicity and metabolic stability of the compound. The enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been achieved through ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones. nih.gov

The synthetic accessibility of these derivatives is influenced by the nature of the substituent and the reaction conditions. The presence of these substituents can have a profound impact on the molecule's properties, which is a key aspect of medicinal chemistry research.

Theoretical and Computational Investigations of 2 Hydroxyphenyl Amino Acetic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity of [(2-Hydroxyphenyl)amino]acetic acid

Quantum chemical methods are instrumental in understanding the intrinsic properties of molecules. For this compound, these studies focus on its conformational landscape, tautomeric possibilities, and electronic distribution, which are crucial for its chemical behavior.

The flexibility of the acetic acid side chain and the potential for rotation around the C-N and C-C single bonds give rise to several possible conformations for this compound. The relative energies of these conformers are significantly influenced by the formation of intramolecular hydrogen bonds.

Theoretical calculations suggest the presence of specific intramolecular hydrogen bonds that stabilize certain conformations. The proximity of the hydroxyl group, the amino group, and the carboxylic acid group allows for various hydrogen bonding interactions. For instance, a hydrogen bond can form between the hydroxyl group's hydrogen and the nitrogen of the amino group (O-H···N) or the carbonyl oxygen of the carboxylic acid (O-H···O=C). Similarly, the amino group's hydrogen can interact with the phenolic oxygen (N-H···O) or the carbonyl oxygen (N-H···O=C). The carboxyl group's hydrogen can also form a hydrogen bond with the amino nitrogen (O-H···N). rsc.orgnih.gov The strength of these interactions dictates the most stable conformation in the gas phase. nih.gov

Table 1: Plausible Intramolecular Hydrogen Bonding Patterns in this compound

Donor Group Acceptor Group Description
Phenolic -OH Amino -NH- Formation of a five-membered ring-like structure.
Phenolic -OH Carboxyl C=O Potential for a six-membered ring-like interaction.
Amino -NH- Phenolic -O- Interaction influencing the orientation of the phenyl ring.
Amino -NH- Carboxyl C=O A common hydrogen bond in amino acid structures.
Carboxyl -OH Amino -NH- Formation of a zwitterionic-like interaction.

Tautomerism, the interconversion of structural isomers, is a key consideration for this compound. The presence of amide and phenol-like functionalities allows for proton transfer reactions, leading to different tautomeric forms. nih.govacs.org The primary tautomeric equilibrium to consider is between the canonical form and its zwitterionic form, where the proton from the carboxylic acid migrates to the amino nitrogen.

In the gas phase, ab initio calculations often predict the canonical (neutral) form to be more stable. researchgate.net However, in polar solvents, the zwitterionic form is expected to be significantly stabilized due to favorable interactions with the solvent molecules. Another potential tautomerism involves the phenolic hydroxyl group and the adjacent amino group, leading to a keto-amine form, though this is generally less favored. The relative stabilities of these tautomers can be computationally evaluated by comparing their ground-state energies. nih.govacs.orgacs.org

Table 2: Potential Tautomeric Forms of this compound

Tautomeric Form Description Expected Stability Environment
Canonical Form Neutral molecule with -COOH and -NH- groups. Favored in the gas phase and non-polar solvents.
Zwitterionic Form Contains -COO⁻ and -NH₂⁺- groups. Favored in polar, protic solvents like water.
Keto-Amine Form Tautomerism involving the phenol (B47542) and amino groups. Generally less stable.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound. youtube.comlibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ijert.org

For this compound, the HOMO is likely to be localized on the electron-rich hydroxyphenylamino moiety, while the LUMO may be distributed over the carboxylic acid group. ijert.org Electron density distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom and the extent of electron delocalization within the molecule. ijert.orgmdpi.com This information is crucial for understanding the molecule's polarity and its interaction with other molecules. Quantum mechanics calculations can provide quantitative scales for steric factors, inductive effects, and resonance effects of the side chains. nih.govnih.gov

Table 3: Predicted Molecular Orbital Characteristics of this compound

Molecular Orbital Expected Localization Implication for Reactivity
HOMO Hydroxyphenylamino moiety Site for electrophilic attack and oxidation.
LUMO Carboxylic acid group Site for nucleophilic attack and reduction.
HOMO-LUMO Gap Moderate Indicates a balance of stability and reactivity.

The acid-base behavior of this compound is complex due to the presence of three ionizable groups: the phenolic hydroxyl, the carboxylic acid, and the amino group. The pKa values for these groups determine the predominant protonation state of the molecule at a given pH. libretexts.orglibretexts.orgriversidelocalschools.com

Computational methods can predict these pKa values by calculating the free energy change associated with the deprotonation of each group. In highly acidic solutions, all three groups will be protonated. As the pH increases, the carboxylic acid will be the first to deprotonate, followed by the phenolic hydroxyl and finally the protonated amino group. The exact order of deprotonation for the latter two can be influenced by the electronic effects within the molecule.

Table 4: Predicted Protonation States of this compound at Different pH Values

pH Range Predominant Species Description
Highly Acidic (pH < 2) Cationic -COOH, -NH₂⁺-, -OH
Moderately Acidic (pH 2-4) Zwitterionic/Neutral -COO⁻, -NH₂⁺-, -OH
Neutral to Slightly Basic (pH 7-9) Anionic -COO⁻, -NH-, -O⁻
Highly Basic (pH > 10) Dianionic -COO⁻, -N⁻-, -O⁻

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical studies focus on the properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of the molecule in a condensed phase, such as in solution.

MD simulations can model the interactions between this compound and solvent molecules, revealing how the solvent affects its conformation and dynamics. nih.govfu-berlin.deresearchgate.net In aqueous solution, the zwitterionic form is expected to be stabilized by strong hydrogen bonds with water molecules. The solubility and aggregation behavior of the compound can also be investigated through these simulations. at.ua

In non-aqueous solvents, the behavior will depend on the polarity of the solvent. In non-polar solvents, intramolecular hydrogen bonds are likely to be more persistent, and the molecule may adopt a more compact conformation. In polar aprotic solvents, the solvent molecules can still interact with the polar groups of the solute, but the nature of these interactions will differ from those in water.

Table 5: Predicted Behavior of this compound in Different Solvents

Solvent System Expected Predominant Form Key Solute-Solvent Interactions
Water (Polar, Protic) Zwitterionic Strong hydrogen bonding between water and -COO⁻, -NH₂⁺-, -OH groups.
Methanol (Polar, Protic) Zwitterionic/Canonical Mix Hydrogen bonding with solvent.
Acetonitrile (B52724) (Polar, Aprotic) Canonical Dipole-dipole interactions.
Chloroform (Non-polar) Canonical Weaker van der Waals interactions.

Assessment of Hydrogen Bonding Networks and Solvent-Solute Interactions

The molecular structure of this compound, also known as N-(2-Hydroxyphenyl)glycine, features several functional groups capable of forming hydrogen bonds: the carboxylic acid group (-COOH), the secondary amine (-NH-), and the phenolic hydroxyl group (-OH). These groups act as both hydrogen bond donors and acceptors, leading to complex intra- and intermolecular hydrogen bonding networks that dictate the compound's physical properties, conformation, and interactions with its environment.

A key feature of the ortho position of the hydroxyl group is the potential for strong intramolecular hydrogen bonding. This can occur between the phenolic hydroxyl group and the nitrogen atom of the amino group, or with the carbonyl oxygen of the acetic acid moiety. Such interactions can significantly influence the molecule's conformational preferences, locking it into a more rigid structure compared to its meta or para isomers. Quantum mechanical studies on similar molecules, like hydroxyphenylglycine dipeptides, have shown that non-covalent interactions are crucial in stabilizing specific conformations. nih.gov

Intermolecular hydrogen bonds are also critical, especially in the solid state, where they can lead to the formation of extensive networks, resulting in a crystalline structure. quora.com A single molecule of this compound has multiple sites available for forming hydrogen bonds with neighboring molecules. quora.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential RoleInteraction Partner (Intra- or Intermolecular)
Phenolic -OHDonorAmino (-NH), Carboxyl (C=O), Solvent (e.g., Water)
AcceptorCarboxyl (-OH), Amino (-NH), Solvent (e.g., Water)
Amino -NHDonorPhenolic (-OH), Carboxyl (C=O), Solvent (e.g., Water)
AcceptorPhenolic (-OH), Carboxyl (-OH), Solvent (e.g., Water)
Carboxyl -OHDonorPhenolic (-OH), Amino (-NH), Carboxyl (C=O), Solvent
Carboxyl C=OAcceptorPhenolic (-OH), Amino (-NH), Carboxyl (-OH), Solvent

In Silico Screening and Rational Design Principles for Novel this compound Derivatives

In silico methods provide a powerful framework for the discovery and optimization of novel bioactive molecules. For this compound, these computational techniques can be employed to design derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic profiles for a specific biological target. The process typically follows a structured workflow, from initial library design to lead candidate selection.

Rational Design Principles: The design of new derivatives is guided by structure-activity relationships (SAR). The this compound scaffold offers several points for chemical modification:

Phenyl Ring Substitution: Introducing various substituents (e.g., electron-withdrawing or -donating groups, halogens, alkyl chains) at different positions on the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can enhance binding affinity to a target protein or alter metabolic stability.

Acetic Acid Moiety Modification: The carboxylic acid group can be esterified or converted to an amide or bioisostere to improve cell permeability or change binding interactions. For instance, studies on N-(4-substituted phenyl)glycine derivatives have shown that modifications to a side chain can significantly impact biological activity. nih.gov

Amino Linker Alteration: The secondary amine can be alkylated or incorporated into a heterocyclic system to constrain the molecule's conformation, which can lead to higher binding affinity and selectivity.

In Silico Screening Workflow: A typical virtual screening campaign to identify promising derivatives involves several key steps, as outlined in the table below. This approach has been successfully used to design inhibitors for various targets, including amino acid transporters. nih.gov

Table 2: Hypothetical In Silico Screening Cascade for this compound Derivatives

StepDescriptionMethods and ToolsDesired Outcome
1. Target Identification & Preparation Identify a biological target (e.g., an enzyme or receptor) and obtain its 3D structure (from PDB or via homology modeling). Prepare the structure for docking.PDB, SWISS-MODEL, Schrödinger Maestro, MOEA high-quality, validated 3D structure of the target protein with a defined binding site.
2. Virtual Library Generation Enumerate a library of virtual derivatives of this compound based on rational design principles.ChemDraw, RDKit, Schrödinger LigPrepA diverse library of virtual compounds with a range of chemical and physical properties.
3. Molecular Docking Dock the virtual library into the active site of the target protein to predict binding poses and estimate binding affinities.AutoDock, Glide, GOLDA ranked list of compounds based on their predicted binding scores and analysis of key interactions (e.g., hydrogen bonds, hydrophobic contacts).
4. ADME/Tox Prediction Filter the docked hits based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.QikProp, SwissADME, Discovery StudioA shortlist of compounds with favorable drug-like properties (e.g., good oral bioavailability, low predicted toxicity). rsc.org
5. Molecular Dynamics (MD) Simulation For the top-ranked candidates, perform MD simulations to assess the stability of the ligand-protein complex and refine binding energy calculations. nih.govGROMACS, Desmond, AMBERConfirmation of stable binding poses and more accurate estimation of binding free energy for lead candidate selection.

This integrated computational approach allows for the rapid and cost-effective screening of thousands of potential derivatives, prioritizing a smaller, more manageable number of compounds for chemical synthesis and subsequent biological evaluation. nih.gov

Coordination Chemistry and Metal Ion Complexation of 2 Hydroxyphenyl Amino Acetic Acid

[(2-Hydroxyphenyl)amino]acetic acid, a versatile organic ligand, has garnered significant interest in the field of coordination chemistry due to its pronounced ability to form stable complexes with a wide array of metal ions. This section delves into the fundamental principles governing its chelation behavior and the synthesis and characterization of its metal-chelate complexes.

Ligand Design Principles and Chelation Properties of this compound

The efficacy of this compound as a chelating agent stems from its molecular architecture, which incorporates multiple donor atoms strategically positioned for effective metal ion coordination.

This compound is a tridentate ligand, offering three potential coordination sites for a single metal ion. These sites are the nitrogen atom of the amino group, the oxygen atom of the phenolic hydroxyl group, and one of the oxygen atoms of the carboxylate group. This arrangement allows for the formation of stable five- and six-membered chelate rings upon complexation with a metal ion, a key factor contributing to the thermodynamic stability of the resulting complexes.

The phenolic hydroxyl and carboxylate groups are pivotal in defining the chelation modes of this compound. The deprotonation of the phenolic hydroxyl and carboxylic acid groups upon complex formation creates anionic oxygen donors, which form strong coordinate bonds with metal ions. The interplay between these two functional groups, along with the amino nitrogen, allows for versatile coordination behavior, accommodating the specific geometric and electronic preferences of different metal ions. The flexible nature of the acetic acid side chain further enables the ligand to adapt its conformation to achieve optimal coordination geometry.

Mechanistic Investigations and Research Applications in Analytical and Material Sciences for 2 Hydroxyphenyl Amino Acetic Acid

Fundamental Studies on Interaction Mechanisms with Model Chemical Systems

The unique structural characteristics of [(2-Hydroxyphenyl)amino]acetic acid, featuring a hydroxyl group, an amino group, and a carboxylic acid group, make it an intriguing candidate for studies in supramolecular chemistry. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, ionic bonding, and van der Waals forces, which are fundamental to the formation of host-guest complexes and self-assembled systems. wikipedia.org

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.org The cavity of the host provides a unique microenvironment that can alter the properties and reactivity of the guest. While specific studies detailing the encapsulation of this compound within common host molecules like cyclodextrins or cucurbiturils are not extensively documented in the provided search results, the principles of host-guest chemistry suggest its potential for such interactions. The aromatic ring and functional groups of this compound could allow it to be a suitable guest for a variety of host architectures.

Self-assembly is another key area of supramolecular chemistry where this compound could play a role. The ability of the molecule to form intermolecular hydrogen bonds through its hydroxyl, amino, and carboxylic acid moieties could drive the formation of ordered structures in solution or in the solid state. These interactions are crucial in the three-dimensional structures of large molecules like proteins and are involved in many biological processes. wikipedia.org

The phenolic hydroxyl group in this compound suggests its potential as an antioxidant. Phenolic compounds are known to exhibit antioxidant activity through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.govagriculturejournals.cz This process, known as hydrogen atom transfer (HAT), is a key mechanism for scavenging reactive oxygen species (ROS). agriculturejournals.cz

The main mechanisms for the antioxidant activity of phenolic compounds include:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable molecule (RH) and a phenoxyl radical (ArO•). The phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant. agriculturejournals.cz

Sequential Proton Loss Electron Transfer (SPLET): The phenolic compound first loses a proton to become a phenolate (B1203915) anion, which then donates an electron to the free radical. agriculturejournals.cz

Electron Transfer-Proton Transfer (ET-PT): The phenol (B47542) donates an electron to the radical, forming a radical cation, which then loses a proton. agriculturejournals.cz

Studies on related hydroxyphenylacetic acids have demonstrated their antioxidant properties through various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. nih.gov The antioxidant activity of these compounds is influenced by the position and number of hydroxyl groups on the phenyl ring. For instance, the presence of electron-donating groups can enhance the radical-scavenging activity. agriculturejournals.cz

The kinetics of the reaction between this compound and free radicals can be studied to understand the efficiency of its antioxidant action. For example, studies on the reaction of acetic acid with hydroxyl radicals have shown a negative temperature dependence, suggesting the formation of a pre-reactive complex. nih.govresearchgate.net The rate constants for these reactions provide quantitative measures of the radical scavenging capacity.

The radical scavenging activity of this compound can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The decrease in absorbance of the DPPH solution is proportional to the antioxidant concentration.

Antioxidant Assay Principle Typical Radical Scavenged
ABTSMeasures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). nih.govABTS•+ (hydrophilic radical) mdpi.com
FRAPMeasures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govNot a direct radical scavenging assay
DPPHMeasures the ability of an antioxidant to scavenge the stable DPPH radical. mdpi.comDPPH• (hydrophobic radical) mdpi.com
ORACMeasures the oxygen radical absorbance capacity against peroxyl radicals. mdpi.comPeroxyl radicals

Advanced Analytical Methodologies for the Characterization and Quantification of this compound in Research Samples

The analysis of this compound in complex mixtures, such as reaction products or biological samples, often requires powerful separation techniques coupled with sensitive detection methods. Chromatography is a fundamental technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of amino acids and their derivatives. youtube.com It combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. For the analysis of polar compounds like this compound, reversed-phase liquid chromatography (RPLC) is often employed. nih.gov In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte can be controlled by adjusting the composition of the mobile phase, for example, by using a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer. nih.gov

To enhance the retention and improve the peak shape of amino acids in RPLC, derivatization is sometimes used. nih.gov However, direct analysis without derivatization is also possible and offers the advantage of simpler sample preparation. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves converting the polar functional groups (hydroxyl, amino, and carboxylic acid) into less polar and more volatile derivatives.

Thin-Layer Chromatography (TLC) and Paper Chromatography are simpler chromatographic techniques that can be used for the qualitative analysis and separation of amino acids. nih.govyoutube.comyoutube.com In paper chromatography, a specialized paper serves as the stationary phase, and the separation is based on the partitioning of the analytes between the stationary phase (water held in the pores of the paper) and the mobile phase. youtube.com After separation, the spots can be visualized by spraying with a reagent like ninhydrin, which reacts with amino acids to produce a colored product. youtube.comyoutube.com

Chromatographic Technique Stationary Phase Mobile Phase Principle of Separation
Liquid Chromatography (LC)Solid or liquid coated on a solidLiquidPartition, adsorption, ion exchange, size exclusion nih.gov
Gas Chromatography (GC)Liquid or solid in a columnGasPartition based on volatility researchgate.net
Paper ChromatographyCellulose filter paperLiquidPartition youtube.com
Thin-Layer Chromatography (TLC)A thin layer of adsorbent (e.g., silica (B1680970) gel) on a plateLiquidAdsorption, partition nih.gov

Spectroscopic techniques are invaluable for elucidating the structure, interactions, and dynamics of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. unl.pt ¹H NMR spectra can reveal the number of different types of protons in a molecule, their chemical shifts, and their coupling patterns, which helps in determining the molecular structure. unl.ptchemicalbook.com For this compound, ¹H NMR would show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the exchangeable protons of the hydroxyl, amino, and carboxylic acid groups. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. unl.pt

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid group, and the C-H stretches of the aromatic ring and the aliphatic chain. FTIR can also be used to study hydrogen bonding interactions, as the formation of hydrogen bonds typically causes a shift in the vibrational frequencies of the involved functional groups. nih.gov

UV-Visible Spectroscopy can be used to study the electronic transitions in molecules containing chromophores, such as the aromatic ring in this compound. nih.gov The absorption of UV or visible light can be used for quantification and to study interactions that affect the electronic structure of the molecule.

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry and differential pulse voltammetry. researchgate.net The phenolic hydroxyl group is electrochemically active and can be oxidized at a suitable electrode. The oxidation potential and current can provide information about the concentration of the compound and its redox properties.

Electrochemical sensors based on the modification of electrode surfaces can be developed for the sensitive and selective detection of this compound. For instance, an ionic liquid carbon paste electrode has been used for the determination of other organic molecules. researchgate.net The electrochemical behavior is often pH-dependent, as protons can be involved in the redox reactions. researchgate.net This pH dependence can be exploited to optimize the sensitivity and selectivity of the electrochemical sensor.

The development of electrochemical sensors offers advantages such as high sensitivity, rapid response, and low cost, making them suitable for various research and analytical applications.

Research Applications in Functional Materials and Nanotechnology

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a notable absence of published research specifically detailing the application of this compound in the fields of functional materials and nanotechnology. The subsequent sections reflect this lack of specific data for the requested compound within the outlined topics.

Integration of this compound into Polymer Matrices for Enhanced Properties

No research studies, patents, or technical reports were identified that describe the integration of this compound into polymer matrices. Consequently, there is no available data on its potential effects on polymer properties such as thermal stability, mechanical strength, conductivity, or optical characteristics. The scientific community has not published findings on this specific application.

Surface Functionalization Studies on Inorganic and Organic Substrates

A thorough search did not yield any studies focused on the use of this compound for the surface functionalization of either inorganic or organic substrates. There are no documented methods for its grafting or deposition onto surfaces, nor are there any characterization data (e.g., contact angle measurements, surface energy, or spectroscopic analysis) related to such modifications. Research on related isomers, such as those involving para- and meta-hydroxyphenyl groups, does exist but falls outside the strict scope of this article.

Role as a Stabilizing Agent or Precursor in Nanomaterial Synthesis

There is no available scientific literature indicating that this compound has been utilized as a stabilizing agent or as a precursor molecule in the synthesis of nanomaterials. Investigations into its capability to control nanoparticle growth, prevent agglomeration, or serve as a molecular building block for nanostructures have not been reported. Therefore, data tables detailing the types of nanomaterials, their resulting sizes, morphologies, or specific properties influenced by this compound cannot be provided.

Future Research Directions and Emerging Opportunities for 2 Hydroxyphenyl Amino Acetic Acid Chemistry

The unique structural characteristics of [(2-Hydroxyphenyl)amino]acetic acid, which combine a phenolic hydroxyl group, a secondary amine, and a carboxylic acid function, position it as a versatile scaffold for future chemical exploration. The convergence of these functional groups within a single, relatively simple molecule opens up a wide array of possibilities for novel synthetic methodologies, advanced materials, and innovative applications. The following sections outline key areas where future research could unlock the full potential of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for [(2-Hydroxyphenyl)amino]acetic acid?

Answer:
A widely used method involves coupling 2-aminophenol with an activated acetic acid derivative. For example, in a related synthesis (indole acetic acid sulfonates), 2-aminophenol reacts with 2-indole acetic acid using DMAP and CDI as coupling agents to form an amide intermediate . Alternatively, carbodiimide-based activation (e.g., DCC or EDC) can facilitate condensation between 2-aminophenol and chloroacetic acid derivatives. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is typical. Characterization relies on FTIR (amide C=O stretch ~1685 cm⁻¹) and ¹H NMR (broad singlet for NH at δ10.5–12.0 ppm) .

Basic: How is this compound characterized for structural confirmation?

Answer:
Structural elucidation combines spectroscopic and elemental analysis:

  • FTIR : Key peaks include N-H stretches (3300–3340 cm⁻¹ for amide NH), C=O (1685–1600 cm⁻¹ for carboxylic/amide groups), and aromatic C-O (1250 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ6.5–8.0 ppm), NH protons (δ8.5–12.0 ppm), and methylene groups (δ3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ170–175 ppm) and aromatic carbons (δ110–140 ppm) .
  • Elemental analysis : Purity is validated by matching experimental vs. calculated C, H, N percentages (tolerance <0.4%) .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:
Discrepancies often arise from tautomerism or solvent effects. For example, NH proton shifts vary with solvent polarity (e.g., DMSO-d₆ vs. CDCl₃). To resolve ambiguities:

  • Perform 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity .
  • Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Compare with computational predictions (DFT calculations for chemical shifts) .
  • Cross-validate with mass spectrometry (ESI-MS) for molecular ion consistency .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:
Key factors include:

  • Coupling agent selection : DMAP/CDI systems improve amidation efficiency over DCC due to reduced side reactions .
  • Solvent choice : Polar aprotic solvents (acetonitrile, DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
  • Reaction monitoring : Use TLC (silica, 5% MeOH/DCM) or in situ IR to track intermediate formation.
  • Workup optimization : Acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) followed by recrystallization improves purity .

Advanced: How can this compound’s interaction with biological targets be systematically studied?

Answer:

  • Molecular docking : Use software (AutoDock, Schrödinger) to predict binding to enzymes like histone deacetylases (HDACs) or kinases, leveraging structural analogs (e.g., indole derivatives with known activity) .
  • In vitro assays :
    • Enzyme inhibition : Test HDAC activity via fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate) .
    • Cellular uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in cell lines via scintillation counting .
  • SAR studies : Modify substituents (e.g., sulfonate groups) and correlate changes with activity .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Moderately soluble in polar solvents (DMSO, methanol) but poorly in non-polar solvents. Adjust pH for aqueous solutions (soluble at pH >8 via deprotonation) .
  • Stability :
    • Store at 2–8°C under inert atmosphere (N₂) to prevent oxidation.
    • Avoid prolonged light exposure (use amber vials) due to phenolic OH susceptibility to UV degradation .

Advanced: How can enantiomeric purity of this compound derivatives be assessed?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients. Compare retention times with racemic standards .
  • Circular dichroism (CD) : Detect Cotton effects at 220–250 nm for amide/aromatic transitions.
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Advanced: What analytical methods quantify trace impurities in this compound?

Answer:

  • HPLC-MS : Reverse-phase C18 column (0.1% formic acid/acetonitrile gradient) coupled with high-resolution MS (Q-TOF) to identify byproducts (e.g., unreacted 2-aminophenol) .
  • ICP-OES : Detect heavy metal residues (e.g., Pd from coupling catalysts) with detection limits <1 ppm .
  • Karl Fischer titration : Quantify water content (<0.1% for stability studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.